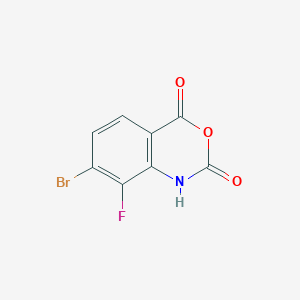

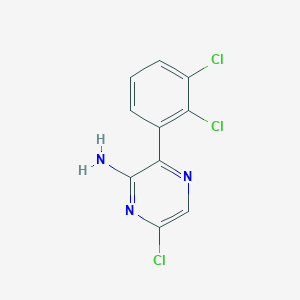

![molecular formula C7H9F2I B2457045 1-(2,2-Difluoroetil)-3-yodobiciclo[1.1.1]pentano CAS No. 2490403-93-3](/img/structure/B2457045.png)

1-(2,2-Difluoroetil)-3-yodobiciclo[1.1.1]pentano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Difluoroethyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields such as medicinal chemistry and materials science The presence of both difluoroethyl and iodine substituents on the bicyclo[11

Aplicaciones Científicas De Investigación

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Medicinal Chemistry: Its unique structure makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of drug candidates.

Materials Science: The compound can be used in the development of new materials with enhanced properties, such as increased stability and solubility.

Chemical Biology: It can serve as a probe for studying biological processes due to its distinct chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The specific biochemical pathways affected by 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes involves a photoredox-catalyzed radical addition .

Pharmacokinetics

The ADME properties of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are generally known to offer high passive permeability, high water solubility, and improved metabolic stability .

Result of Action

The molecular and cellular effects of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are often used as bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering improved biological activities, physicochemical properties, and metabolic profiles .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of bcps has been realized in throughputs up to 85 mmol h−1, suggesting that the reaction conditions are mild and the reactant scope is wide .

Métodos De Preparación

The synthesis of 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of difluorocarbene to bicyclo[1.1.0]butane, followed by iodination. This process can be carried out under various conditions, including photochemical and radical reactions . Industrial production methods may involve large-scale photochemical addition of propellane to diacetyl, followed by haloform reaction to introduce the iodine substituent .

Análisis De Reacciones Químicas

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The difluoroethyl group can undergo oxidation or reduction, leading to various functionalized derivatives.

Radical Reactions: The compound can participate in radical reactions, which are useful for further functionalization of the bicyclo[1.1.1]pentane core

Common reagents used in these reactions include halogenating agents, oxidizing agents, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of iodine, which affects its reactivity and applications.

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This derivative has two carboxylic acid groups, making it more suitable for applications in materials science.

The uniqueness of 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane lies in its combination of difluoroethyl and iodine substituents, which provide a balance of reactivity and stability for various applications.

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2I/c8-5(9)1-6-2-7(10,3-6)4-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRYGTWUABYXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

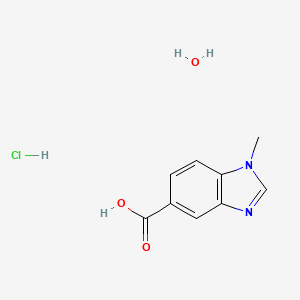

![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)

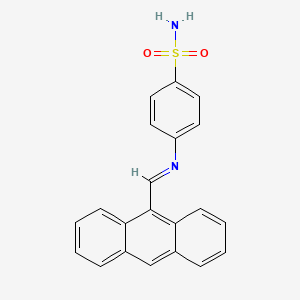

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)

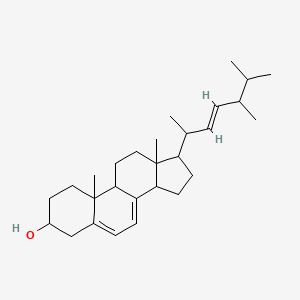

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide](/img/structure/B2456973.png)

![1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2456975.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)

![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2456981.png)

![2-(propan-2-yl)-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2456984.png)